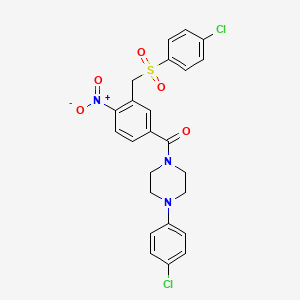

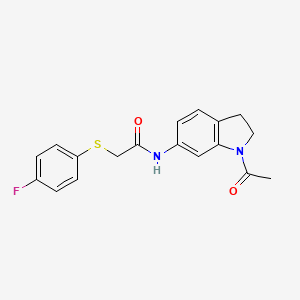

(4-(4-氯苯基)哌嗪)(3-(((4-氯苯基)磺酰基)甲基)-4-硝基苯基)甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "(4-(4-Chlorophenyl)piperazino)(3-(((4-chlorophenyl)sulfonyl)methyl)-4-nitrophenyl)methanone" is a derivative of piperazine, a chemical structure that is often explored for its potential pharmacological properties. Piperazine derivatives have been studied for their anticancer and antituberculosis activities. For instance, a series of new [1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone derivatives were synthesized and tested for their in vitro anticancer and antituberculosis activities, with some compounds showing significant results .

Synthesis Analysis

The synthesis of piperazine derivatives, such as the ones mentioned in the provided papers, typically involves the reductive amination method using sodium triacetoxyborohydride. This method has been employed to yield a range of piperazine derivatives, which are then characterized by elemental analysis and spectral studies to confirm their structures .

Molecular Structure Analysis

The molecular structure of piperazine derivatives can be complex, with various substituents influencing the overall geometry and interactions within the crystal lattice. For example, an adduct comprising 4-hydroxypiperidin-1-yl and 4-piperidin-1-yl substituents on a common (4-chlorophenyl)methanone component has been described, with dihedral angles between the benzene ring and the two piperidine rings indicating the spatial arrangement of these groups .

Chemical Reactions Analysis

Piperazine derivatives can form self-assembled structures through interactions such as hydrogen bonding. A study has shown that piperazine can interact with 4,4'-sulfonyldiphenol to form a salt with a channel structure, where phenolate anions form cyclic dimers and cations act as hydrogen-bond donors, creating stacks that enclose channels .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives are influenced by their molecular structure. For instance, the presence of hydrogen bonds, as seen in the crystal structure of the adduct mentioned earlier, can lead to the formation of chains extending along a specific axis in the crystal, which can affect the solubility, melting point, and other physical properties of the compound .

科学研究应用

抗癌和抗结核病研究:一项研究合成了这种化合物的衍生物,并对它们进行了体外抗癌活性针对人类乳腺癌细胞系和抗结核活性的测试。一些化合物表现出显著的抗结核和抗癌活性,其中一种化合物同时显示了这两种效果 (Mallikarjuna, Padmashali, & Sandeep, 2014)。

治疗剂合成:合成了一系列类似的化合物,并评估了它们对α-葡萄糖苷酶的抑制活性。一些化合物显示出相当的抑制活性,并且还评估了它们的溶血和细胞毒性特性,表明潜在的治疗应用 (Abbasi et al., 2019)。

抗微生物活性:另一项研究合成了二苯基哌嗪基磺胺类化合物,并评估了它们的抗微生物活性。研究发现,一些化合物对所有测试的细菌菌株的抑制效果优于磺胺类 (Wang, Gan, Zhou, & Yan, 2011)。

抗组胺药物合成:还进行了有关使用这种化合物的衍生物高效合成抗组胺药物,如氯西嗪和氯环嗪的研究 (Narsaiah & Narsimha, 2011)。

酶抑制活性:一项研究专注于合成衍生物及其对乙酰胆碱酯酶和丁酰胆碱酯酶的抑制效果,展示出良好的酶抑制活性。这些化合物还对各种细菌菌株具有活性,表明它们作为治疗剂的潜力 (Hussain et al., 2017)。

生物活性筛选:另一项研究合成了衍生物,并对它们在细菌和真菌中的生物活性进行了测定。一些产品中观察到了中等活性 (J.V.Guna et al., 2009)。

属性

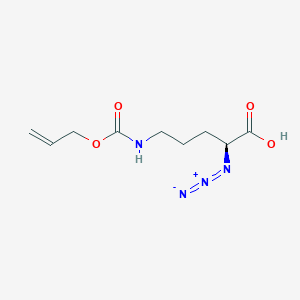

IUPAC Name |

[4-(4-chlorophenyl)piperazin-1-yl]-[3-[(4-chlorophenyl)sulfonylmethyl]-4-nitrophenyl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21Cl2N3O5S/c25-19-2-6-21(7-3-19)27-11-13-28(14-12-27)24(30)17-1-10-23(29(31)32)18(15-17)16-35(33,34)22-8-4-20(26)5-9-22/h1-10,15H,11-14,16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLAXZSBFVKMVGP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)C3=CC(=C(C=C3)[N+](=O)[O-])CS(=O)(=O)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21Cl2N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

534.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(4-Chlorophenyl)piperazino)(3-(((4-chlorophenyl)sulfonyl)methyl)-4-nitrophenyl)methanone | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[5-(3,4-dimethoxyphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone](/img/structure/B2500816.png)

![2-[3-(2,4-dimethylphenyl)-6-oxopyridazin-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2500818.png)

![6,7-Dimethyl-2-(5-methyl-3-isoxazolyl)-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2500821.png)

![2-Amino-2-[3-(2-chloro-5-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2500823.png)

![(E)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2500827.png)

![1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)ethanone](/img/structure/B2500835.png)